4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide
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Description
4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O4 and its molecular weight is 362.345. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound this compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound this compound affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can have downstream effects on memory and cognition, which are often impaired in conditions like Alzheimer’s disease .
Pharmacokinetics
The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and reach its targets in the brain .
Result of Action
The molecular and cellular effects of the action of this compound include an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease .
Properties
IUPAC Name |
4-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-15-11-17(27-16-8-4-2-6-13(15)16)18(25)20-9-10-23-19(26)12-5-1-3-7-14(12)21-22-23/h1-8,11H,9-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNCOJQPMGHPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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